molecular formula C23H31N3O4 B2644313 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 95293-49-5

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2644313
CAS No.: 95293-49-5
M. Wt: 413.518
InChI Key: LZOHIGIJXUNGMV-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a phenylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Attachment of the Piperazine Moiety: The benzamide core is then reacted with 1-(3-bromopropyl)-4-phenylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Products include 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzylamine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylpiperazine moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the piperazine moiety, resulting in different pharmacological properties.

    4-phenylpiperazine derivatives: These compounds may share some biological activities but differ in their overall efficacy and specificity.

Uniqueness

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to the combination of the trimethoxyphenyl and phenylpiperazine groups, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-28-20-16-18(17-21(29-2)22(20)30-3)23(27)24-10-7-11-25-12-14-26(15-13-25)19-8-5-4-6-9-19/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHIGIJXUNGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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